molecular formula C20H40 B157289 Tetradecylcyclohexane CAS No. 1795-18-2

Tetradecylcyclohexane

Cat. No.: B157289
CAS No.: 1795-18-2
M. Wt: 280.5 g/mol
InChI Key: NQAVPKIJZCHUNS-UHFFFAOYSA-N
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Description

Tetradecylcyclohexane, also known as 1-Cyclohexyltetradecane, is a chemical compound with the molecular formula C20H40. It is a hydrocarbon consisting of a cyclohexane ring attached to a tetradecyl chain. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylcyclohexane can be synthesized through the alkylation of cyclohexane with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Halogenation reactions can occur, where hydrogen atoms on the cyclohexane ring or the tetradecyl chain are replaced by halogen atoms. This is typically done using halogens like chlorine or bromine under UV light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine or bromine gas with UV light or heat.

Major Products Formed:

    Oxidation: Cyclohexanol, cyclohexanone, tetradecanoic acid.

    Reduction: No significant reduction products due to the stability of the hydrocarbon.

    Substitution: Chlorinated or brominated derivatives of this compound.

Scientific Research Applications

Tetradecylcyclohexane has several applications in scientific research:

    Chemistry: Used as a solvent and a hydrophobic agent in various chemical reactions and formulations.

    Biology: Employed in the study of lipid bilayers and membrane structures due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized in the production of lubricants, surfactants, and as an additive in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of tetradecylcyclohexane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature also makes it an effective solvent for non-polar compounds, facilitating their dissolution and transport.

Comparison with Similar Compounds

    Dodecylcyclohexane: Similar structure but with a shorter dodecyl chain.

    Hexadecylcyclohexane: Similar structure but with a longer hexadecyl chain.

    Octadecylcyclohexane: Similar structure but with an even longer octadecyl chain.

Uniqueness: Tetradecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are desired without the bulkiness of longer chains.

Properties

IUPAC Name

tetradecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAVPKIJZCHUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061975
Record name Cyclohexane, tetradecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-18-2
Record name Tetradecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, tetradecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, tetradecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, tetradecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecylcyclohexane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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